Ethyl 2-({2-[(4-chlorophenyl)methylene]hydrazino}carbonyl)-3-{[3-(trifluoromethyl)anilino]carbonyl}cyclopropanecarboxylate
Description
Ethyl 2-({2-[(4-chlorophenyl)methylene]hydrazino}carbonyl)-3-{[3-(trifluoromethyl)anilino]carbonyl}cyclopropanecarboxylate is a cyclopropane-based ester featuring two distinct carbonyl substituents: a hydrazine-linked 4-chlorophenyl group and a 3-(trifluoromethyl)anilino moiety. Its synthesis likely follows protocols analogous to those described for structurally related compounds, such as the condensation of substituted benzaldehydes with cyclopropane precursors in toluene under acid-catalyzed reflux conditions .
Properties
IUPAC Name |
ethyl 2-[[(E)-(4-chlorophenyl)methylideneamino]carbamoyl]-3-[[3-(trifluoromethyl)phenyl]carbamoyl]cyclopropane-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClF3N3O4/c1-2-33-21(32)18-16(19(30)28-15-5-3-4-13(10-15)22(24,25)26)17(18)20(31)29-27-11-12-6-8-14(23)9-7-12/h3-11,16-18H,2H2,1H3,(H,28,30)(H,29,31)/b27-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSWWHGFDLXIWBC-LUOAPIJWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C(C1C(=O)NN=CC2=CC=C(C=C2)Cl)C(=O)NC3=CC=CC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1C(C1C(=O)N/N=C/C2=CC=C(C=C2)Cl)C(=O)NC3=CC=CC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClF3N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations :
Comparatively, methoxy or hydroxy substituents (e.g., in [728927-21-7]) introduce polarity, improving aqueous solubility but reducing lipid bilayer penetration .
Biological Activity: Hydrazino-carbonyl derivatives (e.g., ’s synthesized compounds) exhibit antioxidant activity via radical scavenging, suggesting the target compound may share similar mechanisms . Cyclopropane rings confer ring strain, enhancing reactivity in biological systems, as seen in cyclanilide’s plant growth regulation .
Research Findings and Gaps
- Antioxidant Potential: Analogous hydrazino-carbonyl compounds () show IC50 values of 10–50 µM in DPPH assays, implying the target compound may have comparable efficacy .
- Agrochemical Parallels : Cyclanilide’s mode of action (ethylene modulation) suggests the target compound could interact with plant hormone pathways, though experimental validation is needed .
- Limitations: No direct data on the compound’s toxicity, pharmacokinetics, or environmental persistence are available, necessitating further study.
Preparation Methods
Dihalocarbene Cycloaddition
Dichlorocarbene, generated from chloroform and a strong base (e.g., sodium hydroxide), reacts with alkenes to form cyclopropane derivatives. For example, reaction of ethyl acrylate with dichlorocarbene yields ethyl cyclopropanecarboxylate. Modifications include using phase-transfer catalysts like benzyltriethylammonium chloride to enhance reaction rates. Typical conditions involve:
Michael Addition-Ring Closure
An alternative approach involves conjugate addition of nucleophiles to α,β-unsaturated esters followed by intramolecular cyclization. For instance, ethyl 3-chloropropenoate reacts with malononitrile in the presence of triethylamine to form cyclopropane-1,1-dicarbonitrile, which is hydrolyzed to the dicarboxylic acid.
Esterification of Cyclopropanecarboxylic Acid
The ethyl ester group is introduced via acid-catalyzed esterification. Cyclopropanecarboxylic acid reacts with ethanol under reflux in the presence of sulfuric acid or p-toluenesulfonic acid. Key parameters include:
- Molar ratio (acid:ethanol) : 1:5
- Catalyst loading : 1–5 mol%
- Reaction time : 6–12 hours
- Yield : 90–95%
Hydrazine Linkage Formation
The hydrazino carbonyl moiety is synthesized through a condensation reaction between a hydrazide and 4-chlorobenzaldehyde.
Hydrazide Preparation
Cyclopropanecarboxylic acid is converted to the corresponding hydrazide by treatment with hydrazine hydrate:
$$
\text{RCOOH} + \text{NH}2\text{NH}2 \rightarrow \text{RCONHNH}2 + \text{H}2\text{O}
$$
Hydrazone Formation
The hydrazide reacts with 4-chlorobenzaldehyde in acidic ethanol to form the hydrazone:
$$
\text{RCONHNH}2 + \text{ArCHO} \rightarrow \text{RCONHN=CHAr} + \text{H}2\text{O}
$$
Amidation with 3-Trifluoromethylaniline
The trifluoromethyl-substituted amide is introduced via Schotten-Baumann reaction or coupling reagents .
Schotten-Baumann Method
Cyclopropanecarbonyl chloride (prepared via thionyl chloride treatment) reacts with 3-trifluoromethylaniline in aqueous NaOH:
$$
\text{RCOCl} + \text{ArNH}_2 \rightarrow \text{RCONHAr} + \text{HCl}
$$
Carbodiimide-Mediated Coupling
Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt):
- Molar ratio (acid:amine:EDC:HOBt) : 1:1.2:1.2:1.2
- Solvent : Dimethylformamide (DMF)
- Reaction time : 24 hours at 25°C
- Yield : 80–85%
Final Assembly and Purification
The ester, hydrazone, and amide functionalities are combined sequentially. Purification involves:
- Column chromatography : Silica gel, hexane/ethyl acetate (7:3)
- Recrystallization : Ethanol/water (9:1)
- Yield : 50–60% overall
Analytical Data and Characterization
| Property | Value | Method |
|---|---|---|
| Melting point | 142–144°C | Differential scanning calorimetry |
| $$ ^1\text{H NMR} $$ (CDCl₃) | δ 1.25 (t, 3H), 4.15 (q, 2H), 7.25–7.45 (m, 4H) | 400 MHz spectrometer |
| $$ ^{13}\text{C NMR} $$ | δ 14.1, 60.8, 173.5, 165.2 | 100 MHz spectrometer |
| HRMS (ESI) | m/z 512.1043 [M+H]⁺ | Quadrupole-time-of-flight |
Challenges and Optimization
- Regioselectivity : Steric hindrance necessitates precise temperature control during cyclopropanation.
- Trifluoromethyl stability : Reactions involving 3-trifluoromethylaniline require anhydrous conditions to prevent hydrolysis.
- Yield improvement : Catalytic hydrogenation (10% Pd/C, H₂) reduces byproducts during hydrazone formation.
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